

# An In-depth Technical Guide to the Chemical Properties of Octanoic-d15 Acid

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## Compound of Interest

Compound Name: Octanoic-d15 acid

Cat. No.: B124892

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## Introduction

**Octanoic-d15 acid** (Caprylic-d15 acid) is the deuterium-labeled form of octanoic acid, a saturated fatty acid. Its primary application in research and development is as an internal standard for the quantification of octanoic acid in various biological matrices. The incorporation of fifteen deuterium atoms provides a distinct mass shift, allowing for precise differentiation from its endogenous, non-labeled counterpart in mass spectrometry-based analyses. This guide provides a comprehensive overview of the chemical properties of **Octanoic-d15 acid**, detailed experimental protocols for its use, and a visual representation of a typical analytical workflow.

## Chemical and Physical Properties

**Octanoic-d15 acid** is a stable, isotopically enriched compound with physical and chemical properties nearly identical to unlabeled octanoic acid, making it an ideal internal standard. Key identifying information and physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	octanoic- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8- d15 acid	
Synonyms	Caprylic-d15 acid, FA 8:0-d15	
CAS Number	69974-55-6	
Molecular Formula	C <sub>8</sub> HD <sub>15</sub> O <sub>2</sub>	
Molecular Weight	159.30 g/mol	
Physical State	Liquid at room temperature	
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥99%	
Boiling Point	237 °C (for unlabeled octanoic acid)	
Melting Point	16 °C (for unlabeled octanoic acid)	
Density	1.005 g/mL at 25 °C (for unlabeled octanoic acid)	
Refractive Index	n <sub>20/D</sub> 1.4245 (for unlabeled octanoic acid)	
Solubility	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Insoluble in water.	
Storage	Store at room temperature.	
Stability	Stable for up to 5 years.	

## Experimental Protocols

The most common application of **Octanoic-d15 acid** is as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a detailed methodology for the quantification of octanoic acid in a biological sample using **Octanoic-d15 acid** as an internal standard.

## Quantitative Analysis of Octanoic Acid using GC-MS with an Internal Standard

**Objective:** To accurately quantify the concentration of octanoic acid in a biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution method with **Octanoic-d15 acid**.

**Principle:** A known amount of **Octanoic-d15 acid** is added to the sample at the beginning of the preparation process. This "spiked" sample is then subjected to extraction and derivatization. Because the deuterated standard has virtually identical chemical and physical properties to the endogenous analyte, it will experience the same degree of loss or variation during sample processing. By comparing the peak area of the analyte to the peak area of the internal standard in the GC-MS analysis, accurate quantification can be achieved.

**Materials:**

- Biological sample
- **Octanoic-d15 acid** solution of known concentration
- Chloroform
- Methanol
- 0.9% NaCl solution
- Boron trifluoride-methanol (BF<sub>3</sub>-Methanol) reagent (12-14%)
- Hexane
- Anhydrous sodium sulfate
- GC-MS system

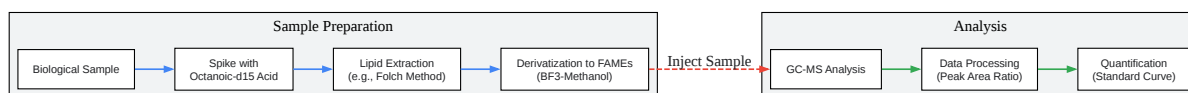
#### Procedure:

- **Sample Spiking:** To a known volume or weight of the biological sample, add a precise amount of the **Octanoic-d15 acid** internal standard solution. The amount of internal standard added should be comparable to the expected concentration of the endogenous octanoic acid.
- **Lipid Extraction (Folch Method):**
  - Add a 2:1 (v/v) solution of chloroform:methanol to the spiked sample.
  - Vortex the mixture vigorously for 1-2 minutes.
  - Add 0.9% NaCl solution and vortex for another 30 seconds.
  - Centrifuge the sample at approximately 2000 x g for 5-10 minutes to achieve phase separation.
  - Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen.
- **Derivatization to Fatty Acid Methyl Esters (FAMES):**
  - To the dried lipid extract, add 1-2 mL of BF<sub>3</sub>-Methanol reagent.
  - Tightly cap the tube and heat at 60-100°C for 10-30 minutes to facilitate the esterification of fatty acids to their methyl esters.
  - Cool the reaction mixture to room temperature.
  - Add 1 mL of water and 1 mL of hexane to the tube.
  - Vortex thoroughly to extract the FAMES into the hexane layer.
  - Allow the phases to separate and carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

- Transfer the final hexane extract to a GC autosampler vial.
- GC-MS Analysis:
  - Inject an aliquot of the FAMES solution into the GC-MS system.
  - The GC will separate the FAMES based on their volatility and interaction with the column stationary phase.
  - The mass spectrometer will detect and quantify the ions corresponding to the methyl ester of octanoic acid and the methyl ester of **Octanoic-d15 acid**.
- Data Analysis:
  - Integrate the peak areas for both the endogenous octanoic acid methyl ester and the **Octanoic-d15 acid** methyl ester.
  - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
  - Determine the concentration of octanoic acid in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled octanoic acid and a constant concentration of the internal standard.

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of octanoic acid using **Octanoic-d15 acid** as an internal standard.



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Caption: Workflow for fatty acid quantification using an internal standard.

## Conclusion

**Octanoic-d15 acid** is an indispensable tool for researchers requiring precise and accurate quantification of octanoic acid. Its chemical and physical properties, which closely mirror those of its unlabeled counterpart, ensure its reliability as an internal standard in mass spectrometry-based analytical methods. The detailed experimental protocol provided in this guide offers a robust framework for the application of **Octanoic-d15 acid** in a research setting. Proper implementation of such stable isotope dilution techniques is crucial for generating high-quality, reproducible data in fields ranging from metabolic research to drug development.

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